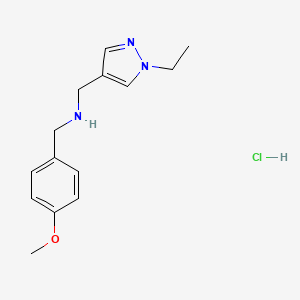![molecular formula C15H17FN2O B15113839 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine](/img/structure/B15113839.png)
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine is a compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring.
Méthodes De Préparation
The synthesis of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions typically require specific reaction conditions, including the use of appropriate ligands, solvents, and temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine can be compared with other similar compounds, such as:
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]indolizine: This compound has a trifluoromethyl group instead of a fluoromethyl group, which may result in different chemical and biological properties.
2-[4-(Methyl)piperidine-1-carbonyl]indolizine: This compound has a methyl group instead of a fluoromethyl group, which may affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H17FN2O |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
[4-(fluoromethyl)piperidin-1-yl]-indolizin-2-ylmethanone |
InChI |
InChI=1S/C15H17FN2O/c16-10-12-4-7-17(8-5-12)15(19)13-9-14-3-1-2-6-18(14)11-13/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Clé InChI |
HEYXWKXIIHEZCD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CF)C(=O)C2=CN3C=CC=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113763.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine](/img/structure/B15113773.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B15113779.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15113782.png)
![6-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113789.png)
![1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113790.png)
![3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B15113802.png)
![3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B15113809.png)
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15113827.png)

![2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B15113833.png)
![5-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B15113842.png)
![2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15113847.png)
